Sorbitol pentaacrylate
CAS No.:
Cat. No.: VC3247509
Molecular Formula: C21H24O11
Molecular Weight: 452.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H24O11 |
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Molecular Weight | 452.4 g/mol |
IUPAC Name | [(2R,3R,4R,5S)-6-hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate |
Standard InChI | InChI=1S/C21H24O11/c1-6-15(23)28-12-14(30-17(25)8-3)21(32-19(27)10-5)20(31-18(26)9-4)13(11-22)29-16(24)7-2/h6-10,13-14,20-22H,1-5,11-12H2/t13-,14+,20+,21+/m0/s1 |
Standard InChI Key | WNIXCOAEDWUJQP-OCYQJKLISA-N |
Isomeric SMILES | C=CC(=O)OC[C@H]([C@H]([C@@H]([C@H](CO)OC(=O)C=C)OC(=O)C=C)OC(=O)C=C)OC(=O)C=C |
Canonical SMILES | C=CC(=O)OCC(C(C(C(CO)OC(=O)C=C)OC(=O)C=C)OC(=O)C=C)OC(=O)C=C |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
Sorbitol pentaacrylate possesses the molecular formula C₂₁H₂₄O₁₁, with a precise chemical name of [(2R,3R,4R,5S)-6-hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate. The structure features a sorbitol backbone with five acrylate groups attached, maintaining a single free hydroxyl group . The compound can be represented by the following structural identifiers:
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SMILES: C=CC(=O)OCC@HOC(=O)C=C
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InChI: InChI=1S/C21H24O11/c1-6-15(23)28-12-14(30-17(25)8-3)21(32-19(27)10-5)20(31-18(26)9-4)13(11-22)29-16(24)7-2/h6-10,13-14,20-22H,1-5,11-12H2/t13-,14+,20+,21+/m0/s1
Analytical Characterization Data
Mass spectrometric analysis provides valuable data for the identification and characterization of sorbitol pentaacrylate. The predicted collision cross section (CCS) data for various adducts of the compound are presented in Table 1, offering reference values for analytical identification .
Table 1: Predicted Collision Cross Section Data for Sorbitol Pentaacrylate
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 453.13915 | 205.2 |
[M+Na]⁺ | 475.12109 | 208.3 |
[M+NH₄]⁺ | 470.16569 | 214.1 |
[M+K]⁺ | 491.09503 | 208.3 |
[M-H]⁻ | 451.12459 | 211.1 |
[M+Na-2H]⁻ | 473.10654 | 214.2 |
[M]⁺ | 452.13132 | 208.0 |
[M]⁻ | 452.13242 | 208.0 |
Synthesis and Production Methods
Related Synthetic Processes
Insights into potential synthetic approaches for sorbitol pentaacrylate can be gained from examining the synthesis of related compounds. For instance, the synthesis of isosorbide from sorbitol involves dehydration using catalysts such as para-toluenesulfonic acid, which could inform approaches to modifying the sorbitol backbone . Similarly, the synthesis of isosorbide dimethacrylate via nucleophilic substitution with methacrylic anhydride demonstrates feasible methodologies for attaching acrylate groups to sugar alcohol-derived structures .
Current Research Status and Future Directions
Literature and Patent Landscape
The current literature and patent landscape for sorbitol pentaacrylate appears limited, with no specific literature data or patent information available in the searched databases . This suggests that the compound may be in early stages of research and development, or that its applications may be specialized or emerging.
Challenges and Considerations
Several challenges may need to be addressed in the development and application of sorbitol pentaacrylate:
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Achieving consistent, selective synthesis with controlled penta-substitution
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Managing viscosity and processing characteristics for practical applications
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Balancing reactivity for optimal cure speeds without excessive shrinkage or heat generation
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Addressing potential toxicity and environmental considerations typical of acrylate compounds
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Establishing cost-effectiveness compared to existing alternatives
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